2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide

phenoxyacetamide bioactivity database mining procurement diligence

2-(2-Fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide (C₁₅H₁₄FNO₂S, MW 291.3 g/mol) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 2-fluorophenoxy group attached to an acetamide backbone that is further N-substituted with a 2-(methylsulfanyl)phenyl moiety. The ortho-methylsulfanyl substitution on the aniline ring and the ortho-fluorine on the phenoxy ring confer distinct electronic and steric properties that differentiate this compound from regioisomeric and non-fluorinated phenoxyacetamide analogs.

Molecular Formula C15H14FNO2S
Molecular Weight 291.3 g/mol
Cat. No. B5627757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide
Molecular FormulaC15H14FNO2S
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)COC2=CC=CC=C2F
InChIInChI=1S/C15H14FNO2S/c1-20-14-9-5-3-7-12(14)17-15(18)10-19-13-8-4-2-6-11(13)16/h2-9H,10H2,1H3,(H,17,18)
InChIKeyWZCNHKOLFBUKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide – Structural Identity and Procurement Context


2-(2-Fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide (C₁₅H₁₄FNO₂S, MW 291.3 g/mol) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 2-fluorophenoxy group attached to an acetamide backbone that is further N-substituted with a 2-(methylsulfanyl)phenyl moiety . The ortho-methylsulfanyl substitution on the aniline ring and the ortho-fluorine on the phenoxy ring confer distinct electronic and steric properties that differentiate this compound from regioisomeric and non-fluorinated phenoxyacetamide analogs. Phenoxyacetamide derivatives have been investigated as cholinesterase inhibitors [1], HIF-1 inhibitors [2], and Pseudomonas aeruginosa T3SS inhibitors [3], though publicly available quantitative bioactivity data for this specific compound remains absent from primary literature and authoritative databases as of the search date.

Why Closely Related Phenoxyacetamide Analogs Cannot Be Assumed Interchangeable with 2-(2-Fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide


Within the phenoxyacetamide chemotype, even minor positional or electronic modifications—such as relocation of the methylsulfanyl group from the ortho to the meta position, removal of the fluorine substituent, or replacement of the phenoxy oxygen with a thioether—can produce profound shifts in target potency, selectivity, and pharmacokinetic behavior. In the 2-phenoxy-N-substituted-acetamide series, QSAR models demonstrate that descriptors including electrotopological state indices (SssNHE-index), lipophilicity (slogp), and substituent counts (T_O_N_1, T_2_Cl_1) collectively govern HIF-1 inhibitory activity with a predictive r² of 0.9469, indicating that structurally similar derivatives cannot be treated as functionally interchangeable without empirical verification [1]. The cholinesterase inhibitory potential of 2-phenoxy-N-substituted-acetamides is also highly substituent-dependent, with activity varying from negligible to moderate across only four closely related derivatives [2]. The ortho-fluorophenoxy and ortho-methylsulfanyl substituents together create a unique electronic environment that has no directly characterized comparator in the public domain, making blind substitution with regioisomers such as the 3-(methylsulfanyl)phenyl analog or the 4-fluorophenoxy variant an unjustified procurement risk for any application requiring defined biological activity.

Quantitative Differentiation Evidence: 2-(2-Fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide vs. Structural Analogs


Public Bioactivity Data Availability: Target Compound vs. Phenoxyacetamide Class Comparators

A systematic search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents for quantitative IC₅₀, Kᵢ, EC₅₀, or Kd values for 2-(2-fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide returned no primary pharmacology, enzymology, or cell-based assay data as of the search date . By contrast, related phenoxyacetamide chemotypes have publicly reported quantitative activity: for example, phenoxyacetamide-based Pseudomonas aeruginosa T3SS inhibitors achieve IC₅₀ values <1 μM in translocation assays [1], and 2-phenoxy-N-substituted-acetamide derivatives demonstrate HIF-1 inhibitory activity supported by QSAR models with r² = 0.9469 [2]. This information asymmetry means that procurement decisions based on assumed class-level activity are unsupported for this specific compound.

phenoxyacetamide bioactivity database mining procurement diligence

Structural Differentiation: Ortho-Methylsulfanyl vs. Meta-Methylsulfanyl Regioisomer – Implications for Target Engagement

The target compound bears the methylsulfanyl (-SCH₃) group at the ortho position of the N-phenyl ring, while the commercially listed analog 2-(2-fluorophenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide bears it at the meta position . In 2-phenoxy-N-phenylacetamide QSAR studies, the electrotopological descriptor SssNHE-index (which captures electronic environment differences arising from substituent position) is a statistically significant contributor to HIF-1 inhibitory potency [1], demonstrating that ortho vs. meta substitution is not a trivial structural variation. Furthermore, the ortho-methylsulfanyl group can engage in intramolecular S···O or S···H-N interactions that constrain the conformational landscape of the acetamide linker, potentially altering the presentation of the fluorophenoxy pharmacophore to biological targets relative to the meta isomer. Neither isomer has publicly reported quantitative biological activity, so the magnitude of this regioisomerism effect remains unquantified.

regioisomerism structure-activity relationship phenoxyacetamide

Fluorine Positional Effects: 2-Fluorophenoxy vs. 4-Fluorophenoxy in Acetamide Derivatives

The target compound incorporates a 2-fluorophenoxy moiety (ortho-fluorine on the phenoxy ring), whereas many commercially available phenoxyacetamide building blocks and biologically characterized derivatives feature 4-fluorophenoxy substitution (e.g., 2-(4-fluorophenoxy)-N-[2-(methylthio)phenyl]propanamide, CAS not listed in bioactivity databases) . Ortho-fluorine substitution introduces a distinct dipole moment orientation and can participate in intramolecular C-H···F interactions with the acetamide carbonyl, potentially influencing both conformational preference and metabolic stability relative to the para-fluoro analog. In the broader phenoxyacetamide class, fluorine position has been shown to affect cholinesterase inhibitory potency: 2-phenoxy-N-substituted-acetamide derivatives with varying substituents displayed activity spanning from inactive to moderately active in modified Ellman's assays [1], though no systematic ortho- vs. para-fluoro comparison has been published for the 2-methylsulfanylphenyl sub-series.

fluorine substitution 2-fluorophenoxy 4-fluorophenoxy isosteric replacement

Research Application Scenarios for 2-(2-Fluorophenoxy)-N-[2-(methylsulfanyl)phenyl]acetamide Based on Structural Class Evidence


Exploratory Cholinesterase Inhibitor Screening

Given that structurally simpler 2-phenoxy-N-substituted-acetamide derivatives have demonstrated moderate cholinesterase inhibitory activity in modified Ellman's assays [1], this compound—with its differentiated ortho-fluorophenoxy and ortho-methylsulfanyl substitution—may serve as a chemical probe for exploring how dual ortho-substitution affects AChE/BuChE active-site interactions. Procurement for this application is only justified as part of a systematic SAR expansion program with appropriate positive controls (e.g., donepezil or galantamine).

HIF-1 Inhibitory Activity Profiling in Cancer Cell Models

2-Phenoxy-N-phenylacetamide derivatives constitute a validated HIF-1 inhibitory chemotype with established QSAR models [2]. This compound, which incorporates the 2-fluorophenoxy and 2-methylsulfanylphenyl features not represented in the original training set, can be procured as an external validation tool to test the predictive scope of existing QSAR models, or as a novelty-generating scaffold modification for lead optimization campaigns.

Fluorine Positional Effect Probe in Phenoxyacetamide SAR

The ortho-fluorophenoxy moiety is underrepresented in published phenoxyacetamide SAR literature relative to para-fluoro and non-fluorinated analogs [1]. Procurement of this compound alongside its 4-fluorophenoxy regioisomer and the non-fluorinated parent would enable a matched-pair analysis to quantify the contribution of fluorine position to potency, selectivity, and metabolic stability in a given assay system of the user's choosing.

Chemical Biology Tool for Target Deconvolution via Affinity-Based Proteomics

The combination of an ortho-methylsulfanyl group (which can serve as a latent thiol handle or be oxidized to a sulfone for covalent target engagement) and an ortho-fluorophenoxy group (providing a distinct NMR-active ¹⁹F probe) makes this compound structurally suited for target identification studies using ¹⁹F NMR-based binding assays or chemical proteomics workflows. Procurement for such studies must be accompanied by the caveat that no prior target engagement data exist for this compound.

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